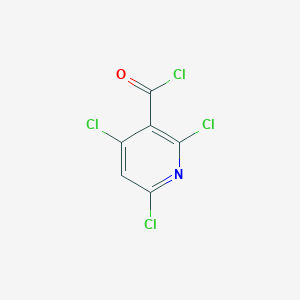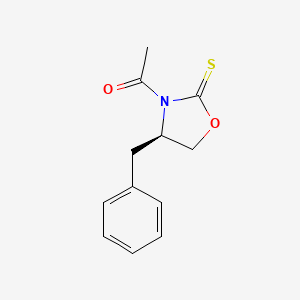
Lys-Cys-Thr-Cys-Cys-Ala
概要
説明
The compound Lys-Cys-Thr-Cys-Cys-Ala is a hexapeptide composed of the amino acids lysine, cysteine, threonine, cysteine, cysteine, and alanine. This sequence is notable for its inclusion of three cysteine residues, which can form disulfide bonds, potentially leading to the formation of complex three-dimensional structures. Peptides like this compound are of significant interest in biochemical research due to their potential biological activities and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Cys-Thr-Cys-Cys-Ala can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically begins with the attachment of the C-terminal amino acid (alanine) to the resin. Each subsequent amino acid is added in a stepwise manner, with the N-terminal protecting group being removed before the next amino acid is coupled.
Loading the Resin: The resin is functionalized with a linker that allows for the attachment of the first amino acid (alanine).
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluorophosphate (HBTU).
Deprotection: The N-terminal protecting group (typically Fmoc) is removed using a base such as piperidine.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, allowing for the efficient production of peptides in large quantities. The use of high-throughput techniques and optimization of reaction conditions are crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
Lys-Cys-Thr-Cys-Cys-Ala can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of intramolecular or intermolecular disulfide bridges.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups of lysine and the thiol groups of cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups to disulfides.
Reduction: DTT or TCEP are commonly used reducing agents for disulfide bonds.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine modification.
Major Products
Disulfide-bridged peptides: Formed through the oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
科学的研究の応用
Lys-Cys-Thr-Cys-Cys-Ala has several applications in scientific research:
Biochemistry: Used as a model peptide for studying disulfide bond formation and stability.
Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.
Chemistry: Employed in the development of peptide-based materials and catalysts.
Industry: Utilized in the production of peptide-based drugs and diagnostics.
作用機序
The biological activity of Lys-Cys-Thr-Cys-Cys-Ala is largely dependent on its ability to form disulfide bonds, which can stabilize its three-dimensional structure. This structural stability can enhance its interaction with molecular targets, such as enzymes or receptors, thereby modulating their activity. The specific mechanism of action would depend on the context in which the peptide is used, such as its role in inhibiting or activating a particular biological pathway.
類似化合物との比較
Similar Compounds
Cys-Cys-Ala-Lys-Thr-Cys: Another hexapeptide with a different sequence but similar cysteine content.
Cys-Lys-Thr-Cys-Cys-Ala: A variant with a different arrangement of amino acids.
Uniqueness
Lys-Cys-Thr-Cys-Cys-Ala is unique due to its specific sequence and the presence of three cysteine residues, which can form multiple disulfide bonds. This property makes it particularly useful for studying the effects of disulfide bond formation on peptide structure and function.
特性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-18(32)13(7-38)27-19(33)14(8-39)28-21(35)16(11(2)30)29-20(34)15(9-40)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,28,35)(H,29,34)(H,36,37)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMDZVLJMXJONY-DWTGPMEZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B3279577.png)


![1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine](/img/structure/B3279611.png)






